molecular formula C15H26N2O6 B064281 1,4-di-Boc-piperazine-2-carboxylic acid CAS No. 181955-79-3

1,4-di-Boc-piperazine-2-carboxylic acid

Cat. No. B064281
M. Wt: 330.38 g/mol
InChI Key: IIZGWFQKLVCLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-di-Boc-piperazine-2-carboxylic acid is a chemical compound of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and material science. This compound belongs to the class of piperazines, which are characterized by their unique structure and functional versatility.

Synthesis Analysis

The synthesis of piperazine derivatives, including 1,4-di-Boc-piperazine-2-carboxylic acid, involves various chemical reactions tailored to introduce specific functional groups. A straightforward synthesis method starting from L- or D-serine and ethyl glyoxylate has been reported for the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, highlighting the versatility of synthetic approaches for such compounds (Guitot, Carboni, Reiser, & Piarulli, 2009).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography has been extensively used to determine the supramolecular organization of these molecules, providing insights into their crystal packing and hydrogen bonding patterns. For instance, studies have shown the preference for parallel edge-to-center arene interactions in certain piperazinediones (Ntirampebura et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, they can form two-dimensional structures through specific intermolecular interactions, as observed in the crystal structure analysis of certain piperazine-1-carboxylate derivatives (Kulkarni et al., 2016). The ability to engage in hydrogen bonding and other types of intermolecular interactions significantly influences their chemical reactivity and potential for forming complex structures.

Scientific Research Applications

Synthesis and Characterization

1,4-di-Boc-piperazine-2-carboxylic acid and its derivatives play a significant role in the synthesis and characterization of various chemical compounds. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and conducted detailed analyses using spectroscopic studies and X-ray diffraction. These compounds exhibited moderate antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Kulkarni et al., 2016).

High-Throughput Organic Synthesis

Gołębiowski et al. (2000) described the high-throughput organic synthesis of bicyclic diketopiperazines, β-turn mimetics, using Merrifield resin-bound piperazine-2-carboxylic acid. This process illustrates the importance of 1,4-di-Boc-piperazine-2-carboxylic acid derivatives in the synthesis of complex organic compounds (Gołębiowski et al., 2000).

Peptidomimetics

Guitot et al. (2009) reported the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, starting from L- or D-serine. This compound was used in tetrapeptides to study their secondary structure, indicating its utility in peptidomimetics (Guitot et al., 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1,4-di-Boc-piperazine-2-carboxylic acid have been explored for their therapeutic potential. For example, Wu et al. (1993) discovered a series of 1,4-disubstituted-piperazine-2-carboxylic acids as non-peptide angiotensin II receptor antagonists, demonstrating the compound's relevance in drug discovery (Wu et al., 1993).

Mass Spectrometry

Qiao et al. (2011) utilized piperazine-based derivatives, including compounds related to 1,4-di-Boc-piperazine-2-carboxylic acid, for derivatization of carboxyl groups on peptides. This improved ionization efficiency in mass spectrometry, indicating its application in proteome analysis (Qiao et al., 2011).

Crystal Engineering

Ntirampebura et al. (2008) focused on crystal engineering with piperazine derivatives, highlighting the use of 1,4-di-Boc-piperazine-2-carboxylic acid in the study of supramolecular organization (Ntirampebura et al., 2008).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZGWFQKLVCLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-di-Boc-piperazine-2-carboxylic acid

CAS RN

181955-79-3
Record name 1,4-Di-Boc-piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-di-Boc-piperazine-2-carboxylic acid
Reactant of Route 2
1,4-di-Boc-piperazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,4-di-Boc-piperazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,4-di-Boc-piperazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,4-di-Boc-piperazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,4-di-Boc-piperazine-2-carboxylic acid

Citations

For This Compound
1
Citations
Y Liu, H Li, EYK Tan, EB Santiko, Y Chitose, M Abe… - Chem Catalysis, 2022 - cell.com
We demonstrate the design and synthesis of pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups, which are excited under irradiation with visible light to display wider …
Number of citations: 2 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.